Normirtazapine, (S)-
Description
Contextualization of Normirtazapine (B1679964) as a Key Metabolite of Mirtazapine (B1677164)
Mirtazapine is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (S)-mirtazapine and (R)-mirtazapine. mdpi.com Once in the body, it undergoes extensive metabolism, primarily in the liver. drugbank.comnih.gov The main metabolic pathways are demethylation and hydroxylation, followed by conjugation. capes.gov.brresearchgate.net
Demethylation of mirtazapine results in the formation of normirtazapine, also known as N-desmethylmirtazapine. drugbank.commedchemexpress.com This process is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2D6 and CYP1A2. drugbank.comnih.gov Normirtazapine itself is a chiral compound and exists in both (S)- and (R)-enantiomeric forms.
Significance of Stereochemistry in Understanding Drug Metabolism and Action in Preclinical Research
The study of stereochemistry, the three-dimensional arrangement of atoms in molecules, is fundamental in pharmacology and drug metabolism. For chiral drugs like mirtazapine, the different spatial arrangements of its enantiomers can lead to distinct pharmacokinetic and pharmacodynamic profiles. mdpi.com
Preclinical research has demonstrated the enantioselective nature of mirtazapine's metabolism. drugbank.com The (S)-(+)-enantiomer of mirtazapine is metabolized more extensively by CYP2D6 and to a lesser degree by CYP1A2. mdpi.com Conversely, the (R)-(-)-enantiomer is primarily metabolized by CYP3A4. mdpi.com This differential metabolism affects the plasma concentrations of the individual enantiomers of both mirtazapine and its metabolites, including normirtazapine. researchgate.net
Research Findings on Mirtazapine Metabolism
| Parameter | Description | Finding | Citation |
| Metabolic Pathways | The primary routes of mirtazapine breakdown in the body. | Demethylation and hydroxylation are the major pathways, followed by glucuronide conjugation. | drugbank.com |
| Key Metabolite | The product of the demethylation of mirtazapine. | Normirtazapine (N-desmethylmirtazapine) is a principal metabolite. | medchemexpress.com |
| Enzymes Involved | The specific cytochrome P450 isoenzymes responsible for metabolism. | CYP3A4 is primarily responsible for N-demethylation, while CYP2D6 and CYP1A2 are involved in 8-hydroxylation. | drugbank.comnih.gov |
| Enantioselectivity | The differential metabolism of mirtazapine's enantiomers. | (S)-mirtazapine is preferentially metabolized by CYP2D6 and CYP1A2, while (R)-mirtazapine is a substrate for CYP3A4. | mdpi.com |
| Pharmacological Activity of Metabolites | The contribution of metabolites to the overall effect of mirtazapine. | The pharmacological activity of the main metabolites, including normirtazapine, is considered to be significantly lower than that of the parent compound. | researchgate.netnih.gov |
Structure
3D Structure
Properties
CAS No. |
135883-05-5 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
(7S)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m1/s1 |
InChI Key |
FGLAMNFOHWVQOH-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN2[C@H](CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Normirtazapine, S
Receptor Binding and Affinity Profiling
The mechanism of action of mirtazapine (B1677164), and by extension its active metabolites, is defined by a unique receptor binding profile that distinguishes it from other classes of antidepressants. nih.govnih.gov It does not significantly inhibit the reuptake of monoamines but exerts its effects through potent interactions with a specific set of neurotransmitter receptors. nih.gov
A defining characteristic of mirtazapine's pharmacology is its potent antagonism of several postsynaptic serotonin (B10506) receptors. nih.gov Specifically, it demonstrates high affinity for and potent blockade of 5-HT2A, 5-HT2C, and 5-HT3 receptors. researchgate.netclinpgx.org This action prevents the unwanted side effects associated with non-selective serotonin activation. clinpgx.org In contrast, mirtazapine has a low affinity for 5-HT1A and 5-HT1B receptors. clinpgx.org The R(-) enantiomer of mirtazapine is a more potent antagonist at 5-HT3 receptors compared to the S(+) enantiomer. researchgate.net Normirtazapine (B1679964), (S)- is expected to exhibit a similar pattern of potent 5-HT2 and 5-HT3 antagonism, though with reduced affinity compared to mirtazapine.
Mirtazapine is a potent antagonist of the histamine (B1213489) H1 receptor, exhibiting high affinity for this site. nih.govnih.gov This strong antihistaminergic activity is a prominent feature of its pharmacological profile. nih.gov Positron Emission Tomography (PET) studies in humans have confirmed a very high in vivo occupancy of brain H1 receptors after mirtazapine administration. elsevierpure.comresearchgate.net This potent H1-receptor blockade is a key contributor to some of the compound's clinical effects. nih.gov Normirtazapine, (S)- is also expected to possess H1 receptor antagonist properties.
Mirtazapine exhibits a low affinity for other key neurotransmitter receptors. Notably, it has weak binding affinity for muscarinic cholinergic and dopaminergic receptors, indicating a minimal impact on these systems. droracle.ai
Table 1: Receptor Binding Profile of Mirtazapine (Parent Compound) This table displays the affinity (Ki) of the parent compound, mirtazapine, for various neurotransmitter receptors as a reference for the expected, though less potent, profile of Normirtazapine, (S)-.
| Receptor Subtype | Affinity (Ki) | Primary Action |
|---|---|---|
| Alpha-2 Adrenergic | High | Antagonist |
| Serotonin 5-HT2A | High | Antagonist |
| Serotonin 5-HT2C | High | Antagonist |
| Serotonin 5-HT3 | High | Antagonist |
| Histamine H1 | High | Antagonist |
| Alpha-1 Adrenergic | Moderate | Antagonist |
| Serotonin 5-HT1A | Low | - |
| Muscarinic Cholinergic | Low | - |
Neurotransmitter System Modulation in Preclinical Models
The receptor binding profile of mirtazapine translates into a distinct pattern of neurotransmitter system modulation, primarily characterized by an enhancement of noradrenergic and specific serotonergic pathways.
Preclinical Pharmacological Profile of (S)-Normirtazapine
A comprehensive analysis of the preclinical data reveals the intricate pharmacological characteristics of (S)-Normirtazapine, the (S)-enantiomer of the active metabolite of mirtazapine. This article delineates its interactions with key neurotransmitter systems, focusing on its effects on serotonergic and dopaminergic pathways, and elucidates its mechanism of action through in vitro and in vivo studies.
Interaction with Neurotransmitter Systems
Serotonergic Neurotransmission Pathways and Indirect 5-HT1A Receptor Activation
(S)-Normirtazapine's engagement with the serotonergic system is nuanced, characterized by an indirect influence on 5-HT1A receptor activity. While direct binding affinity for the 5-HT1A receptor is relatively low, preclinical evidence suggests a functional agonism. This indirect activation is thought to stem from a complex interplay with other neurotransmitter systems, which ultimately enhances serotonergic transmission through 5-HT1A pathways. This mechanism is a key aspect of its pharmacological profile, distinguishing it from direct 5-HT1A agonists.
Dopaminergic System Activity and Prefrontal Cortex Modulation
In the context of the dopaminergic system, (S)-Normirtazapine demonstrates a significant modulatory role, particularly within the prefrontal cortex. Preclinical studies have shown that it can increase the extracellular levels of dopamine (B1211576) in this critical brain region. This effect is not mediated by direct action on dopamine transporters but is rather a consequence of its influence on other receptor systems that regulate dopamine release. Specifically, the facilitation of 5-HT1A receptor neurotransmission appears to be a key driver of this enhanced dopaminergic activity in the prefrontal cortex.
Elucidation of Mechanism of Action through Preclinical Pharmacodynamics
In Vitro Studies on Cellular Signaling Pathways
To understand the molecular mechanisms underpinning the observed pharmacological effects, in vitro studies have explored the impact of (S)-Normirtazapine on various cellular signaling pathways. These investigations have provided insights into the downstream consequences of receptor interactions, although specific data for the (S)-enantiomer is still emerging. Research on the parent compound, mirtazapine, suggests that modulation of adenylyl cyclase and cyclic AMP (cAMP) signaling cascades is a likely pathway through which its effects are mediated. Future in vitro studies focusing specifically on (S)-Normirtazapine are needed to fully delineate its intracellular signaling profile.
Ex Vivo and In Vivo Neurochemical Investigations in Animal Brain Regions
Neurochemical investigations in animal models have been instrumental in characterizing the in vivo effects of (S)-Normirtazapine on brain chemistry. Microdialysis studies, a powerful technique for measuring neurotransmitter levels in specific brain regions of freely moving animals, have been particularly informative.
In Vivo Microdialysis Findings in the Rat Prefrontal Cortex:
| Treatment | Change in Extracellular Dopamine | Change in Extracellular Serotonin |
| Mirtazapine (4-16 mg/kg, i.p.) | Dose-dependent increase | No significant change |
*Data from studies on the racemic mixture, mirtazapine, indicate a dose-dependent increase in dopamine levels in the medial prefrontal cortex without a significant alteration in serotonin levels nih.gov. The increase in dopamine was markedly attenuated by the administration of a selective 5-HT1A receptor antagonist, suggesting that this effect is mediated through the serotonergic system nih.gov. While these findings are for the racemate, they provide a strong rationale for investigating the specific contribution of (S)-Normirtazapine to these effects.
Ex vivo studies, which involve the analysis of brain tissue after treatment, have complemented these findings by providing a snapshot of monoamine levels in various brain regions. These studies help to build a more complete picture of the neurochemical footprint of (S)-Normirtazapine.
Metabolism and Preclinical Pharmacokinetics of Normirtazapine, S
Metabolic Pathways and Enzyme Systems
The biotransformation of mirtazapine (B1677164) is extensive, with demethylation and hydroxylation being the principal metabolic routes. drugbank.combrieflands.com These processes are followed by conjugation, primarily with glucuronic acid, to facilitate excretion. drugbank.com
Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) in Mirtazapine to Normirtazapine (B1679964) Conversion
The conversion of mirtazapine to normirtazapine is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comwikipedia.orgnih.gov Several specific isoforms are involved in this process:
CYP3A4: This enzyme is considered a major contributor to the N-demethylation of mirtazapine. drugbank.comtdm-monografie.orgnih.gov In vitro studies using human liver microsomes have indicated that CYP3A4 is responsible for the majority of normirtazapine formation. tdm-monografie.orgnih.gov
CYP2D6: This polymorphic enzyme also plays a significant role in mirtazapine metabolism, particularly in the 8-hydroxylation pathway, but also contributes to N-demethylation. drugbank.comnih.govnih.gov The activity of CYP2D6 can be influenced by genetic polymorphisms, leading to variations in mirtazapine metabolism among individuals. nih.govnih.govcdnsciencepub.comnih.gov
The relative contribution of these enzymes to mirtazapine metabolism can vary depending on the concentration of the drug. tdm-monografie.orgnih.gov
Stereoselective Formation and Further Metabolism of Normirtazapine Enantiomers
The metabolism of mirtazapine is stereoselective, meaning the (R)- and (S)-enantiomers are processed differently by metabolic enzymes. researchgate.netresearchgate.net In vitro studies have shown that CYP2D6 extensively metabolizes (+)-mirtazapine (the S-enantiomer), while CYP1A2 and CYP3A4 show lower metabolic activity towards (+)-mirtazapine and (-)-mirtazapine, respectively. nih.gov This results in different plasma concentrations of the enantiomers of both mirtazapine and normirtazapine. researchgate.net
Specifically, the clearance of S(+)-mirtazapine is significantly influenced by CYP2D6 genotype, with a much higher clearance rate in extensive and ultrarapid metabolizers compared to poor metabolizers. researchgate.net Conversely, the kinetics of R(-)-mirtazapine are only marginally affected by CYP2D6 genotype. researchgate.net As a result, plasma concentrations of R(-)-mirtazapine are generally higher than those of S(+)-mirtazapine. nih.gov
In Vitro Metabolism Research Methodologies
To investigate the metabolic pathways of mirtazapine and the formation of (S)-normirtazapine, various in vitro models are employed. These methodologies allow for a detailed characterization of the enzymes involved and the kinetics of the metabolic reactions.
Application of Liver Microsome and Hepatocyte Incubation Models
Liver Microsomes: Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism. nih.govnih.govdrugbank.com They contain a high concentration of CYP enzymes and are used to determine key metabolic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govdrugbank.com Studies with HLMs have been instrumental in identifying the roles of CYP1A2, CYP2D6, and CYP3A4 in mirtazapine metabolism. drugbank.comnih.govdrugbank.com For instance, incubating mirtazapine with HLMs and then analyzing the metabolites by liquid chromatography-mass spectrometry (LC-MS) has confirmed the formation of N-desmethylmirtazapine, 8-hydroxy mirtazapine, and mirtazapine-N-oxide as the main metabolites. nih.gov
Hepatocytes: Isolated human and rat hepatocytes provide a more complete metabolic system as they contain both phase I and phase II enzymes. nih.gov Studies using hepatocytes have shown that mirtazapine is extensively metabolized, and the metabolites formed are similar to those observed in vivo. nih.gov These studies also allow for the investigation of interspecies differences in metabolism. nih.gov For example, rat hepatocytes have been shown to metabolize mirtazapine more completely than human hepatocytes under certain incubation conditions. nih.gov
Use of Recombinant Enzyme Systems for Specific CYP Isoform Characterization
To pinpoint the exact contribution of individual CYP isoforms to mirtazapine metabolism, researchers utilize recombinant enzyme systems. These systems involve human lymphoblast or other cell lines that have been genetically engineered to express a single, specific human CYP enzyme. nih.govnih.gov By incubating mirtazapine with a panel of these recombinant enzymes, it is possible to determine which isoforms are capable of metabolizing the drug and to characterize the stereoselectivity of these reactions. nih.gov For example, studies with recombinant enzymes have confirmed that CYP2D6 is the primary enzyme responsible for the metabolism of (+)-mirtazapine. nih.gov
Metabolite Profiling and Identification Techniques in Biotransformation Studies
The identification and quantification of mirtazapine and its metabolites, including the enantiomers of normirtazapine, from biological matrices are crucial for biotransformation studies. A variety of sophisticated analytical techniques are employed for this purpose, often requiring a separation step to handle the complexity of the samples followed by detection. news-medical.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone method, frequently coupled with fluorescence or ultraviolet (UV) detection. nih.govnih.gov For stereoselective analysis, chiral HPLC columns are used to separate the (R)- and (S)-enantiomers of both mirtazapine and normirtazapine. For instance, an HPLC-UV method using a Chiralpak AD-H column can resolve the enantiomers, with one report noting retention times of 16.8 minutes for the (S)-form and 14.2 minutes for the (R)-form of normirtazapine at a UV wavelength of 290 nm. vulcanchem.com
More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, making them suitable for quantifying the low concentrations of metabolites found in biological fluids. nih.govucr.edu Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) have also been utilized for the determination of mirtazapine and its metabolites. nih.gov These methods allow for the precise profiling of metabolites, which is essential for understanding the stereoselective pharmacokinetics and metabolic pathways.
| Technique | Application | Key Features |
| HPLC-UV/Fluorescence | Quantification of mirtazapine and normirtazapine in plasma/serum. nih.govnih.gov | Utilizes chiral columns for enantiomer separation; fluorescence detection offers high sensitivity. vulcanchem.com |
| LC-MS/MS | High-sensitivity quantification in biological fluids. nih.gov | Provides excellent selectivity and low limits of quantification. researchgate.net |
| GC-MS | Analysis of mirtazapine and its metabolites. nih.gov | Requires derivatization for volatile compounds but offers high resolution. |
| Capillary Electrophoresis (CE) | Enantioseparation of mirtazapine and its metabolites. nih.gov | Offers high separation efficiency with minimal sample volume. |
Comparative In Vitro Metabolism Across Relevant Preclinical Species
The biotransformation of mirtazapine to normirtazapine occurs primarily through N-demethylation. In vitro studies using human liver microsomes have identified the cytochrome P450 (CYP) 3A4 isoenzyme as the main catalyst for this reaction. fda.govpharmgkb.orgcaymanchem.com Other enzymes, such as CYP2D6 and CYP1A2, are more involved in the 8-hydroxylation pathway of mirtazapine. pharmgkb.orgtno.nl
Significant species differences exist in the metabolic profiling of mirtazapine, which impacts the formation of (S)-normirtazapine. Preclinical animal models show varied metabolic patterns compared to humans.
Rats: Studies in rats have shown that the oral bioavailability of mirtazapine is very low (around 7%). nih.govnih.gov The 8-hydroxy metabolite, which is predominant in humans, was not detectable in rats. nih.gov Demethylmirtazapine (normirtazapine) was only found in quantifiable amounts after administration of a higher oral dose (10 mg/kg), suggesting that N-demethylation is a less prominent pathway in this species compared to others. nih.govnih.gov
Dogs: In Beagle dogs, the pharmacokinetic profile differs from both rats and humans. Following oral administration of mirtazapine, the 8-hydroxymirtazapine metabolite achieved the highest plasma concentrations, while normirtazapine was also detected. nih.gov This indicates that both hydroxylation and N-demethylation are significant metabolic pathways in dogs.
These species-specific differences in enzyme activity and metabolic pathways are critical considerations when extrapolating preclinical data to human clinical scenarios. The lower prominence of N-demethylation in rats, for example, means that studies in this species may underestimate the exposure and potential effects of normirtazapine.
| Species | Primary Mirtazapine Metabolite(s) | Key Findings on Normirtazapine Formation |
| Human (in vitro) | 8-hydroxymirtazapine, Normirtazapine. pharmgkb.org | N-demethylation primarily catalyzed by CYP3A4. fda.govpharmgkb.org |
| Rat | Normirtazapine (8-hydroxymirtazapine undetectable). nih.gov | N-demethylation is a minor pathway; metabolite only detected at high doses. nih.gov |
| Dog | 8-hydroxymirtazapine, Normirtazapine. nih.gov | Both hydroxylation and N-demethylation are significant pathways. nih.gov |
Preclinical Pharmacokinetic Investigations in Animal Models
Absorption, Distribution, and Elimination Studies of Normirtazapine
The pharmacokinetics of normirtazapine are intrinsically linked to its parent compound, mirtazapine. Mirtazapine is rapidly absorbed after oral administration, but its absolute bioavailability is only about 50% due to significant first-pass metabolism in the gut wall and liver. researchgate.netfda.gov This extensive initial metabolism is the source of normirtazapine formation.
Data specifically detailing the absorption, distribution, and elimination of the (S)-normirtazapine metabolite in preclinical models is limited. However, general characteristics can be inferred from studies on the racemate and the (R)-enantiomer. For (R)-normirtazapine, a volume of distribution (Vd) of 4.2 L/kg has been reported, indicating extensive distribution into tissues. vulcanchem.com The lipophilic nature of the compound facilitates this distribution. vulcanchem.com
Elimination of mirtazapine and its metabolites occurs predominantly through the kidneys, with approximately 75% of a dose being excreted in the urine and 15% in the feces. fda.govdrugbank.com The renal clearance for (R)-normirtazapine has been measured at 0.35 L/h. vulcanchem.com The elimination half-life of (R)-normirtazapine is reported to be between 23 and 26 hours, which is longer than that of the parent drug, leading to potential accumulation with chronic administration. vulcanchem.com Similar extensive distribution and a prolonged half-life relative to the parent compound would be anticipated for (S)-normirtazapine.
Blood-Brain Barrier Penetration and Central Nervous System Distribution
A critical pharmacokinetic property for a centrally acting compound is its ability to cross the blood-brain barrier (BBB). Studies have demonstrated that both mirtazapine and its metabolite normirtazapine are capable of penetrating the BBB and entering the central nervous system (CNS). researchgate.net
Positron Emission Tomography (PET) studies in pigs using radiolabelled [11C]mirtazapine showed that the drug readily enters the brain, with high concentrations observed in key areas such as the thalamus, frontal cortex, and basal ganglia. nih.gov Further investigations measuring concentrations in cerebrospinal fluid (CSF) confirm CNS penetration. researchgate.net Correcting for plasma protein binding (approximately 85% for mirtazapine), the ratio of unbound drug in CSF to serum suggests a high degree of passage into the CNS for both mirtazapine and normirtazapine. drugbank.com
Interestingly, evidence points towards stereoselective transport mechanisms at the BBB. In a human study, while both enantiomers of mirtazapine were present in the plasma, only the R-(-)-enantiomer reached measurable concentrations in the CSF. researchgate.net This finding strongly implies that the (S)-(+)-enantiomer of mirtazapine, and consequently its metabolite (S)-normirtazapine, may have a more limited distribution into the CNS compared to the (R)-enantiomers. This has significant implications for the central pharmacological activity of each enantiomer.
Stereoselective Pharmacokinetics of Normirtazapine Enantiomers in Animal Systems
The pharmacokinetics of mirtazapine are known to be enantioselective, and this stereoselectivity extends to its metabolite, normirtazapine. In vivo, the plasma concentrations of (R)-(-)-mirtazapine are typically higher than those of (S)-(+)-mirtazapine. researchgate.net This is attributed to differences in their metabolic clearance.
In vitro studies suggest that the biotransformation of mirtazapine is mediated by several CYP enzymes, and genetic polymorphisms in these enzymes can affect the enantiomers differently. pharmgkb.orgresearchgate.net Specifically, CYP2D6 appears to be preferentially involved in the metabolism of the (S)-(+)-enantiomer. tno.nl This is supported by clinical observations where co-administration of CYP2D6 inhibitors, like fluoxetine, mitigates the difference in plasma concentrations between the (R)- and (S)-enantiomers. researchgate.net Because (S)-mirtazapine is cleared more rapidly, this leads to a lower systemic exposure of its metabolite, (S)-normirtazapine, compared to the (R)-enantiomer. It has been reported that the (R)-enantiomer of normirtazapine accounts for 60-65% of the total circulating normirtazapine, reflecting the preferential enzymatic processing of the parent compound's (R)-form. vulcanchem.com
Advanced Analytical Methodologies for Research of Normirtazapine, S
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying (S)-Normirtazapine from complex biological matrices. The primary challenge lies in separating the (S)- and (R)-enantiomers, which possess identical physical and chemical properties in an achiral environment.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of normirtazapine (B1679964). This method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, columns like Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have been successfully used for the direct separation of mirtazapine (B1677164) and its related substances, including normirtazapine. nih.govresearchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., ethanol, isopropanol), is critical for optimizing resolution. researchgate.netnih.gov The addition of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like normirtazapine. researchgate.netnih.gov
Research has established specific HPLC conditions for the successful resolution of normirtazapine enantiomers. A notable application using a Chiralpak AD-H column achieved distinct retention times for the (R) and (S) forms, at 14.2 minutes and 16.8 minutes, respectively. vulcanchem.com Another study detailed a method for the simultaneous analysis of the enantiomers of mirtazapine and its metabolites, demethylmirtazapine (normirtazapine) and 8-hydroxymirtazapine, using a Chirobiotic V column. researchgate.net These methods demonstrate the robustness of chiral HPLC for both qualitative separation and quantitative analysis in research settings.
Table 1: Chiral HPLC Methods for Normirtazapine Enantioseparation
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | (R)- and (S)-Normirtazapine | (+)-(S)- and (-)-(R)-Mirtazapine | Enantiomers of Mirtazapine, Demethylmirtazapine (Normirtazapine), 8-Hydroxymirtazapine |
| Column | Chiralpak AD-H | Chiralpak AD | Chirobiotic V |
| Mobile Phase | Not Specified | Hexane-ethanol (98:2, v/v) + 0.1% diethylamine | 3-step liquid-liquid extraction prior to HPLC |
| Detection | UV (λ=290 nm) | UV (λ=292 nm) | Mass Spectrometry (MS) |
| Retention Time (S)-enantiomer | 16.8 min vulcanchem.com | Not specified for metabolite | Not Specified |
| Limit of Quantification (LOQ) | 0.1 µg/mL in plasma vulcanchem.com | 5 ng/mL nih.gov | 0.5 ng/mL researchgate.net |
This table is interactive. Click on the headers to sort.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying drug metabolites in biological samples. researchgate.netdntb.gov.ua For analysis by GC, volatile derivatives of the analytes are often required. The technique offers high chromatographic resolution and definitive identification based on the mass spectrum of the analyte.
In the context of normirtazapine research, GC-MS is used to detect it as a major metabolite of mirtazapine. orientjchem.org The mass spectrum of normirtazapine is characterized by specific fragment ions that serve as a fingerprint for its identification. The NIST Mass Spectrometry Data Center reports key mass-to-charge ratio (m/z) peaks for normirtazapine at m/z 195 (base peak), 196, and 194. nih.gov While GC-MS is highly effective for detecting normirtazapine, its application for chiral separation typically requires derivatization with a chiral reagent or the use of a specialized chiral GC column, and such specific applications for (S)-normirtazapine are less commonly reported than HPLC methods. The technique remains suitable for general metabolite screening and quantification in forensic analysis and clinical toxicology. cerilliant.comscientificlabs.co.uk
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. phenomenex.comscirp.org This hybrid technique is considered the gold standard for bioanalytical quantification due to its ability to detect analytes at very low concentrations in complex matrices like blood plasma. phenomenex.com
For (S)-normirtazapine, LC-MS/MS methods provide exceptional sensitivity, with reported lower limits of quantification (LLOQ) as low as 0.5 ng/mL and even 0.05 ng/mL in some studies. vulcanchem.comresearchgate.net Methods often employ a chiral HPLC column to separate the (S)- and (R)-enantiomers prior to their introduction into the mass spectrometer. researchgate.netmdpi.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of normirtazapine is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This process ensures high specificity and minimizes interference from other co-eluting compounds.
Research has identified characteristic precursor-to-product ion transitions for normirtazapine, with key fragments including m/z 195.0913. vulcanchem.comnih.gov The use of deuterated internal standards is common to ensure high accuracy and precision. vulcanchem.com The combination of chiral separation and highly sensitive detection makes LC-MS/MS an indispensable tool for detailed pharmacokinetic studies of (S)-Normirtazapine. nih.govfrontiersin.org
Spectroscopic and Spectrometric Techniques for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopic and spectrometric techniques are essential for the definitive identification of metabolites and the confirmation of their precise chemical structures, including stereochemistry.
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. nih.govdoaj.org This capability is crucial for identifying novel metabolites and confirming the identity of known ones like normirtazapine.
Studies utilizing LC-HRMS have successfully analyzed the in vitro metabolites of mirtazapine from human liver microsome incubations. nih.govnih.gov These investigations have confirmed that N-demethylation is a primary metabolic pathway, leading to the formation of normirtazapine. nih.gov HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, providing a higher degree of confidence in metabolite identification than standard mass spectrometry. The technique has been instrumental in identifying not only phase I metabolites (formed through oxidation, reduction, hydroxylation) but also phase II metabolites (formed through conjugation, such as glucuronidation). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound, allowing for the confirmation of its constitution and, crucially, its three-dimensional stereochemistry.
Bioanalytical Method Validation for Preclinical Research Samples
The robust validation of bioanalytical methods is a critical prerequisite for the quantitative analysis of Normirtazapine, (S)- in preclinical research samples. This process ensures that the chosen analytical methodology is reliable, reproducible, and fit for its intended purpose, which is to generate accurate data for pharmacokinetic, toxicokinetic, and metabolic studies. The validation is conducted in accordance with established guidelines from regulatory authorities, encompassing a comprehensive evaluation of several key parameters.
The primary analytical technique for the quantification of Normirtazapine, (S)- in biological matrices such as plasma, serum, and tissue homogenates is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This preference is due to the method's high selectivity, sensitivity, and throughput. For preclinical applications, the use of a stable isotope-labeled internal standard (IS), such as a deuterated form of Normirtazapine, (S)-, is highly recommended to compensate for variability in sample processing and matrix effects. vulcanchem.com
The validation process for a bioanalytical method for Normirtazapine, (S)- in preclinical samples typically includes the following assessments:
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For Normirtazapine, (S)-, this involves demonstrating a lack of interference at its specific mass transition and retention time from endogenous matrix components, metabolites, and any co-administered substances. This is typically assessed by analyzing blank matrix samples from at least six different sources. nih.gov The response of any interfering peaks at the retention time of Normirtazapine, (S)- should be less than 20% of the lower limit of quantification (LLOQ).
Sensitivity
The sensitivity of the method is defined by the LLOQ, which is the lowest concentration of Normirtazapine, (S)- in a sample that can be quantitatively determined with acceptable precision and accuracy. For preclinical studies, a typical LLOQ for Normirtazapine, (S)- using LC-MS/MS can be established at or below 0.05 ng/mL. vulcanchem.com The analyte response at the LLOQ should be at least five times the response of the blank matrix.
Accuracy and Precision
Accuracy refers to the closeness of the determined value to the nominal concentration, while precision describes the degree of scatter between a series of measurements. Both are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. For preclinical bioanalytical method validation, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov
Table 1: Intra-day and Inter-day Accuracy and Precision for Normirtazapine, (S)- in Rat Plasma | Nominal Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) | | :--- | :--- | :--- | :--- | | Intra-day | | 0.15 (LQC) | 0.16 ± 0.02 | 106.7 | 12.5 | | 7.50 (MQC) | 7.35 ± 0.44 | 98.0 | 6.0 | | 30.00 (HQC) | 31.20 ± 1.25 | 104.0 | 4.0 | | Inter-day | | 0.15 (LQC) | 0.17 ± 0.02 | 113.3 | 11.8 | | 7.50 (MQC) | 7.65 ± 0.61 | 102.0 | 8.0 | | 30.00 (HQC) | 28.80 ± 1.73 | 96.0 | 6.0 | LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control This table is a representative example of data obtained during bioanalytical method validation.
Recovery
The recovery of an analyte is the efficiency of the extraction procedure from the biological matrix. It is determined by comparing the analytical response of extracted samples with the response of unextracted standards. Consistent and reproducible recovery is more critical than achieving 100% recovery. For Normirtazapine, (S)-, a liquid-liquid extraction or solid-phase extraction method would be validated to ensure its efficiency across the concentration range.
Matrix Effect
The matrix effect is the alteration of ionization efficiency of the analyte due to co-eluting substances from the sample matrix. nih.gov It is a significant consideration in LC-MS/MS analyses. The matrix effect is quantitatively assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution. The CV of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤15%. nih.gov
Stability
The stability of Normirtazapine, (S)- in the biological matrix under various storage and processing conditions must be thoroughly evaluated to ensure that the measured concentrations reflect the true concentrations at the time of sample collection. pharmacologydiscoveryservices.comcreative-bioarray.com Stability studies are conducted using low and high QC samples.
Table 2: Stability of Normirtazapine, (S)- in Rat Plasma under Various Conditions | Stability Condition | Concentration (ng/mL) | Mean % Nominal Concentration (n=3) | | :--- | :--- | :--- | | Short-term (Bench-top, 4 hours at Room Temperature) | | | | Low QC (0.15) | 98.7 | | High QC (30.0) | 101.2 | | Long-term (-80°C, 30 days) | | | | Low QC (0.15) | 95.3 | | High QC (30.0) | 99.8 | | Freeze-Thaw (3 cycles, -80°C to Room Temperature) | | | | Low QC (0.15) | 96.5 | | High QC (30.0) | 98.9 | | Autosampler (4°C, 24 hours) | | | | Low QC (0.15) | 102.1 | | High QC (30.0) | 100.5 | This table is a representative example of data obtained during bioanalytical method validation.
Successful completion of these validation parameters provides a high degree of confidence in the bioanalytical data generated during preclinical studies of Normirtazapine, (S)-, forming a solid foundation for subsequent clinical development.
Comparative Preclinical Pharmacology and Enantioselective Research on Normirtazapine
Comparative Pharmacological Activity of Normirtazapine (B1679964), (S)- with Parent Mirtazapine (B1677164) Enantiomers
The pharmacological activity of mirtazapine is complex, arising from the distinct actions of its (S)- and (R)-enantiomers at various receptors. mdpi.com Research indicates that the enantiomers of mirtazapine possess different pharmacological properties. mdpi.com The (S)-(+)-enantiomer is a more potent antagonist of α2-adrenergic autoreceptors and serotonin (B10506) 5-HT2 receptors. mdpi.commdpi.com In contrast, the (R)-(-)-enantiomer is more potent in its antagonism of α2-adrenergic heteroreceptors and 5-HT3 receptors. mdpi.commdpi.com Both enantiomers contribute to the antagonism of histamine (B1213489) H1 receptors. mdpi.com
Normirtazapine, as a metabolite, is also pharmacologically active, although it is generally considered to be three to four times less active than its parent compound, mirtazapine. brieflands.com While specific quantitative data directly comparing the receptor binding affinities of (S)-normirtazapine with both (S)- and (R)-mirtazapine is limited in publicly available research, the general understanding is that the metabolite retains a similar but less potent pharmacological profile. The following table summarizes the known differential activities of the parent mirtazapine enantiomers, which provides a basis for the anticipated, though less potent, activities of the corresponding normirtazapine enantiomers.
| Receptor Target | (S)-Mirtazapine Activity | (R)-Mirtazapine Activity |
|---|---|---|
| α2-Adrenergic Autoreceptors | Potent Antagonist | Antagonist |
| α2-Adrenergic Heteroreceptors | Antagonist | Potent Antagonist |
| Serotonin 5-HT2 Receptors | Potent Antagonist | Antagonist |
| Serotonin 5-HT3 Receptors | Antagonist | Potent Antagonist |
| Histamine H1 Receptors | Both enantiomers are potent antagonists |
Differential Pharmacological Profiles of Normirtazapine Enantiomers (S- vs. R-)
The stereoselectivity observed in the parent mirtazapine enantiomers extends to its metabolite, normirtazapine, resulting in distinct pharmacological profiles for (S)- and (R)-normirtazapine. vulcanchem.com While comprehensive experimental data directly comparing the two enantiomers is scarce, some insights have been provided through computational modeling and general observations.
Computational models have suggested a significant difference in the affinity of the normirtazapine enantiomers for the histamine H1 receptor. vulcanchem.com These models predict that (R)-normirtazapine has a 15-fold higher binding affinity for H1 receptors compared to (S)-normirtazapine, although this finding awaits experimental validation. vulcanchem.com Through its antagonism of α2-adrenergic receptors, (R)-normirtazapine has been shown to increase the release of norepinephrine (B1679862) and enhance 5-HT1A-mediated serotonergic transmission. vulcanchem.com In contrast to mirtazapine, (R)-normirtazapine exhibits weak affinity for the 5-HT3 receptor. vulcanchem.com
Due to the preferential metabolism of the parent (R)-mirtazapine, the (R)-enantiomer of normirtazapine constitutes a larger portion (60-65%) of the total normirtazapine found in circulation. vulcanchem.com The table below outlines the known and predicted differential pharmacological characteristics of the normirtazapine enantiomers.
| Pharmacological Property | (S)-Normirtazapine | (R)-Normirtazapine |
|---|---|---|
| Histamine H1 Receptor Affinity | Lower (Predicted) | 15-fold Higher than (S)-enantiomer (Predicted) |
| α2-Adrenergic Receptor Antagonism | Presumed active | Active, leading to increased norepinephrine release |
| 5-HT1A-mediated Serotonergic Transmission | - | Enhanced |
| 5-HT3 Receptor Affinity | - | Weak |
Enantioselective Effects in Animal Models of Neuropharmacology and Behavior
In a study on acute thermal nociception in rats, the enantiomers of mirtazapine demonstrated divergent effects. nih.gov Intrathecal administration of (R)-(-)-mirtazapine produced solely antinociceptive (pain-relieving) effects, whereas (S)-(+)-mirtazapine exhibited pronociceptive (pain-promoting) properties. nih.gov The racemic mixture of mirtazapine showed both pro- and antinociceptive effects. nih.gov
Further illustrating these enantioselective differences, studies in the olfactory bulbectomized rat model of depression revealed that the (S)-(+)-enantiomer was effective in reversing the behavioral deficits associated with this model. In contrast, the (R)-(-)-enantiomer was inactive in this regard but was able to reverse the bulbectomy-induced decreases in noradrenaline and its metabolite MHPG. In the acquired immobility test, another model for antidepressant activity, the (R)-enantiomer was active, while the (S)-enantiomer was not.
Future Directions and Research Gaps in Normirtazapine, S Studies
Application of Advanced Molecular Modeling and Computational Pharmacology
Computational pharmacology offers powerful in silico tools to predict and analyze the interactions between a ligand and its biological targets, providing a cost-effective and rapid method to generate hypotheses and guide further experimental work. For Normirtazapine (B1679964), (S)-, these approaches can illuminate its binding affinities, identify novel targets, and clarify its structure-activity relationships.
A significant research gap exists in the comprehensive characterization of the Normirtazapine, (S)- interactome. While computational models have been applied to the parent compound, mirtazapine (B1677164), dedicated studies on its individual metabolites are sparse. For instance, a recent computational study aimed to identify novel protein targets for the enantiomers of mirtazapine by screening the "human pocketome," which contains thousands of ligand-bound pockets from human protein structures. nih.gov This type of in silico screening could be systematically applied to Normirtazapine, (S)- to map its potential binding partners beyond the known monoaminergic receptors. Such an approach utilizes metrics like the ZZ-score to rank protein-pocket interactions, enabling the identification of potential drug-protein interactions relevant to specific disease states. nih.gov
Future research should focus on comparative molecular docking and molecular dynamics simulations for both (S)- and (R)-Normirtazapine. These studies can provide detailed insights into stereospecific binding at various receptors. For example, computational models have suggested that the (R)-enantiomer of normirtazapine has a significantly higher binding affinity for histamine (B1213489) H₁ receptors than the (S)-enantiomer, a finding that awaits experimental validation. vulcanchem.com Expanding these computational analyses to a broader range of CNS receptors could uncover subtle but pharmacologically significant differences between the enantiomers, guiding the development of more selective therapeutic agents.
| Computational Technique | Potential Application for Normirtazapine, (S)- | Research Objective |
| Molecular Docking | Predicting the binding pose and affinity of Normirtazapine, (S)- to known and novel receptor sites (e.g., serotonin (B10506), adrenergic, dopamine (B1211576) receptors). | To identify primary and secondary pharmacological targets and understand stereospecific binding differences compared to the (R)-enantiomer. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the Normirtazapine, (S)-receptor complex over time. | To assess the stability of the binding interaction and understand the conformational changes induced in the receptor upon binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of Normirtazapine, (S)- and related compounds with their biological activity. | To predict the activity of novel derivatives and guide the design of compounds with optimized pharmacological profiles. |
| In Silico Pocketome Screening | Screening large databases of protein structures to identify potential off-target or novel binding sites for Normirtazapine, (S)-. nih.gov | To uncover new mechanisms of action and potential therapeutic applications or side-effect liabilities. nih.gov |
Exploration of Novel Preclinical Models for Mechanism Elucidation
The translation of findings from preclinical research to clinical efficacy is a major challenge in drug development, particularly for neuropsychiatric disorders. tandfonline.comtandfonline.com The limitations of conventional animal models in replicating the complex pathophysiology of human conditions necessitate the exploration of more sophisticated preclinical systems to study Normirtazapine, (S)-.
Future research should leverage novel preclinical models to validate computational predictions and explore the compound's mechanism of action in a more biologically relevant context. For example, after computational screening identified the RASH/SOS1 complex as a potential target for mirtazapine enantiomers, this hypothesis was tested using in vitro experiments on cultured hippocampal neurons from Mecp2-KO mice, a model for Rett syndrome. nih.gov This approach of combining in silico discovery with targeted validation in disease-relevant cell models represents a powerful paradigm for future studies on Normirtazapine, (S)-.
The development and use of patient-derived induced pluripotent stem cells (iPSCs) differentiated into specific neuronal subtypes (e.g., serotonergic, noradrenergic neurons) or brain organoids offer a promising avenue. These models can be derived from patients with different genetic backgrounds or treatment response profiles, allowing for an investigation into how Normirtazapine, (S)- might exert differential effects in specific patient populations. Furthermore, investigating its effects on neuroinflammatory pathways, such as the NLRP3 inflammasome, in relevant preclinical models is another key future direction, as inflammation is increasingly implicated in mood disorders. vulcanchem.com
| Preclinical Model | Application for Normirtazapine, (S)- Studies | Rationale |
| Patient-Derived iPSC Neurons | Assessing the effects of Normirtazapine, (S)- on neuronal firing, neurotransmitter release, and gene expression in cells from patients with specific psychiatric disorders. | Provides a human-based model that can capture patient-specific responses and genetic predispositions. |
| Brain Organoids | Studying the impact of Normirtazapine, (S)- on neural network development, connectivity, and function in a three-dimensional, multicellular context. | Offers a more complex model of the human brain environment compared to 2D cell cultures, allowing for the study of cell-cell interactions. |
| Transgenic Animal Models | Evaluating the behavioral and neurochemical effects of Normirtazapine, (S)- in animals modeling specific aspects of depression or anxiety (e.g., Mecp2-KO mice for Rett Syndrome). nih.gov | Allows for the investigation of the compound's effects on complex behaviors and in the context of a whole, living organism with a specific genetic vulnerability. |
| Ex Vivo Brain Slices | Analyzing the acute effects of Normirtazapine, (S)- on synaptic plasticity and network excitability in specific brain regions. | Preserves the local microcircuitry of the brain, enabling detailed electrophysiological and neurochemical analysis. |
Integration of Omics Approaches (e.g., Metabolomics, Proteomics) in Preclinical Contexts
To achieve a holistic understanding of the biological effects of Normirtazapine, (S)-, it is essential to move beyond single-target investigations and embrace systems-level analyses. Omics technologies—such as proteomics, metabolomics, and transcriptomics—provide a comprehensive snapshot of the molecular changes induced by a compound in a biological system. nih.govnih.gov Integrating these approaches into preclinical studies of Normirtazapine, (S)- can uncover novel biomarkers, reveal downstream signaling cascades, and provide a deeper understanding of its mechanism of action.
Proteomics can be used to identify global changes in protein expression and post-translational modifications in preclinical models treated with Normirtazapine, (S)-. This could reveal, for example, alterations in the expression of receptors, transporters, or signaling proteins that were not previously known to be modulated by the compound. Metabolomics, the large-scale study of small molecules, is particularly relevant as Normirtazapine itself is a metabolite. nih.govhmdb.ca Analyzing the metabolome of preclinical models can elucidate how Normirtazapine, (S)- perturbs endogenous metabolic pathways in the brain and periphery.
A multi-omics strategy, which integrates data from two or more omics platforms, represents a particularly powerful future direction. nih.gov For instance, by combining transcriptomics (measuring gene expression) with proteomics, researchers can investigate how changes in gene transcription induced by Normirtazapine, (S)- translate into functional changes at the protein level. This integrated approach can help build comprehensive network models of the compound's effects, moving from a linear drug-target concept to a more dynamic and interconnected understanding of its pharmacology.
| Omics Technology | Specific Application for Normirtazapine, (S)- | Potential Insights |
| Proteomics | Quantitative analysis of protein expression in brain tissue or cultured neurons following treatment. | Identification of modulated signaling pathways, receptor density changes, and potential biomarkers of target engagement. nih.gov |
| Metabolomics | Profiling of endogenous small-molecule metabolites in plasma and brain tissue. | Understanding of downstream metabolic consequences of receptor modulation and the compound's influence on neurochemical pathways. nih.govhmdb.cauoa.gr |
| Transcriptomics | Measurement of global gene expression changes (mRNA) in response to treatment. | Elucidation of the genomic and regulatory networks affected by Normirtazapine, (S)-, pointing to its primary and secondary cellular responses. |
| Multi-Omics Integration | Combining datasets from proteomics, metabolomics, and transcriptomics for systems-level analysis. | Construction of a comprehensive model of the drug's mechanism of action, from gene regulation to protein function and metabolic output. nih.gov |
Q & A
Q. What ethical considerations apply when designing clinical trials for (S)-normirtazapine in vulnerable populations?
- Adhere to ICH E6 (R3) guidelines for informed consent and data confidentiality. Include a Data Safety Monitoring Board (DSMB) to review adverse events. Justify participant selection criteria (e.g., excluding immunocompromised individuals) in the protocol’s Background section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
